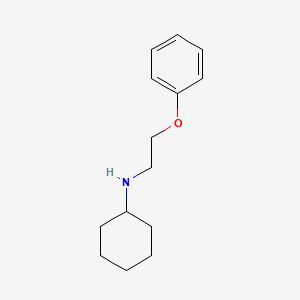

N-(2-phenoxyethyl)cyclohexanamine

Description

Properties

CAS No. |

356532-64-4 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-(2-phenoxyethyl)cyclohexanamine |

InChI |

InChI=1S/C14H21NO/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2 |

InChI Key |

LJWODBZLDRMCBM-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NCCOC2=CC=CC=C2 |

Canonical SMILES |

C1CCC(CC1)NCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

N-(2-phenoxyethyl)cyclohexanamine serves as a versatile building block in organic chemistry. It is used to create novel ligands and catalysts, facilitating the development of more complex organic molecules. Its structural features allow for modifications that can lead to diverse derivatives with varying properties.

Biological Research

The compound has garnered attention for its interactions with biological targets, particularly neurotransmitter receptors. Its structural similarity to bioactive molecules positions it as a candidate for drug development in neuropharmacology and psychotropic agents. Studies have indicated potential effects on neurotransmitter systems, which could influence mood and cognition.

Pharmaceutical Development

In medicinal chemistry, this compound is being explored for its therapeutic applications. Research has highlighted its potential as an acetylcholinesterase inhibitor, suggesting relevance in treating conditions such as Alzheimer's disease. The compound's ability to modulate neurotransmitter levels makes it a promising candidate for further investigation in neurodegenerative disease therapies.

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Effects

A study conducted by researchers at a leading pharmacological institute evaluated the effects of this compound on cognitive functions in animal models. Results indicated that the compound improved memory retention and reduced anxiety-like behaviors, supporting its potential as an anxiolytic agent.

Case Study: Acetylcholinesterase Inhibition

Research published in a prominent journal demonstrated that derivatives of this compound exhibited significant acetylcholinesterase inhibitory activity. The most potent derivative showed an IC50 value of 5 µM, indicating strong potential for further development as a therapeutic agent for Alzheimer's disease .

Comparison with Similar Compounds

Key Observations :

- Conversely, methoxy groups () reduce steric bulk but diminish aromatic interactions.

- Synthetic Efficiency : Sulfinyl derivatives () achieve higher yields (98%) compared to pyridyloxy analogs (43%), likely due to optimized oxidation conditions.

- Biological Relevance: Tetrazole-containing analogs () are explored for bioactivity, whereas phenoxyethyl derivatives (e.g., ) are studied as protein-protein interaction stabilizers.

Physicochemical Properties

Comparative NMR data for select compounds:

Key Observations :

- Aromatic vs. Aliphatic Substituents: Phenoxy groups (δ ~7.2 ppm in ¹H NMR) produce distinct aromatic signals absent in methoxy or tetrazole analogs.

- Electronic Effects : Sulfinyl groups () deshield adjacent protons (δ 2.8–2.93 ppm) due to electron-withdrawing effects, unlike methoxy groups (δ 3.35 ppm).

Regulatory and Industrial Considerations

- Industrial Synthesis : Scalable methods like Kugelrohr distillation () and column chromatography dominate production, though enantiomeric resolution (e.g., Lux C4 column in ) is critical for bioactive derivatives.

Preparation Methods

Direct N-Alkylation of Cyclohexylamine with 2-Phenoxyethyl Derivatives

A primary method for synthesizing N-(2-phenoxyethyl)cyclohexanamine involves the nucleophilic substitution reaction where cyclohexylamine reacts with 2-phenoxyethyl halides or derivatives under controlled conditions.

Procedure Overview : Cyclohexylamine is dissolved in an appropriate solvent such as dichloromethane and cooled (e.g., to −30°C). Triethylamine is added as a base to scavenge generated acids. The 2-phenoxyethyl derivative (often a halide) is then added dropwise to the cooled solution. The mixture is stirred to promote the nucleophilic substitution forming the N-alkylated product.

Reaction Conditions : The reaction is typically carried out in dichloromethane at low temperatures to control reactivity and minimize side reactions. Triethylamine acts both as a base and to facilitate the removal of byproducts such as hydrochloric acid.

Workup : After completion, the reaction mixture is filtered to remove triethylammonium salts, and the product is isolated by solvent evaporation and purification techniques such as column chromatography or recrystallization.

Biocatalytic Reductive Amination Using Imine Reductases (IREDs)

An advanced and environmentally friendly approach involves enzymatic synthesis using imine reductases to catalyze the reductive amination of appropriate carbonyl precursors with cyclohexylamine.

Enzyme System : Wild-type and engineered imine reductases from Penicillium species are expressed in E. coli and used alongside a glucose dehydrogenase system for NADPH cofactor regeneration.

Synthetic Route : The carbonyl substrate (e.g., 2-phenoxyacetaldehyde) is reacted with cyclohexylamine in the presence of IREDs, facilitating stereoselective reductive amination to yield this compound.

Advantages : This method offers high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis.

Analytical Verification : The products are characterized by 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC to confirm structure and stereochemistry.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield | Characterization Techniques |

|---|---|---|---|---|

| Direct N-alkylation | Cyclohexylamine, 2-phenoxyethyl halide, triethylamine, dichloromethane, −30°C | Simple, well-established | Moderate to High | 1H NMR, 13C NMR, MS |

| Biocatalytic reductive amination | Carbonyl substrate, cyclohexylamine, IREDs, NADPH regeneration system, mild aqueous conditions | High selectivity, stereoselective, green chemistry | Variable (enzyme-dependent) | 1H NMR, 13C NMR, HRMS, chiral HPLC |

| Chlorodiphenylphosphine-mediated | Cyclohexylamine, chlorodiphenylphosphine, triethylamine, dichloromethane, −78 °C to RT | Useful for related derivatives | ~53% | 1H NMR, melting point analysis |

Detailed Research Findings and Notes

The direct N-alkylation method requires careful temperature control and stoichiometric balance to avoid over-alkylation or side reactions. Triethylamine plays a dual role as base and acid scavenger.

The biocatalytic method leverages enzyme specificity and mild conditions, reducing the need for harsh reagents and solvents. Expression of imine reductases in E. coli enables scalable production. Cofactor regeneration via engineered glucose dehydrogenase enhances efficiency.

The chlorodiphenylphosphine-mediated synthesis, while primarily used for phosphine derivatives, demonstrates the importance of low-temperature addition and prolonged stirring for effective conversion and purification.

Analytical data such as NMR chemical shifts and melting points provide critical confirmation of product identity and purity. For example, 1H NMR signals for cyclohexyl and phenoxyethyl moieties are well-resolved, supporting structural assignment.

Q & A

Q. What are the established synthetic routes for N-(2-phenoxyethyl)cyclohexanamine and its derivatives?

The synthesis typically involves reacting cyclohexanamine with 2-phenoxyethyl thiols or halides under basic conditions. For example, sulfinyl derivatives are synthesized via oxidation of thioethers using hydrogen peroxide in glacial acetic acid, followed by purification via preparative HPLC . Key steps include:

- Thioether formation : Reaction of cyclohexanamine with 2-phenoxyethyl thiols.

- Oxidation : Controlled oxidation to sulfoxides/sulfones (e.g., 30% H₂O₂ in AcOH).

- Purification : Chiral chromatography (e.g., Lux C4 column) for enantiomer separation .

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thioether synthesis | 2-phenoxyethyl chloride, base | 55-76 | |

| Oxidation | H₂O₂, AcOH, RT | 40-98 |

Q. How is structural confirmation achieved for this compound derivatives?

Spectroscopic methods are critical:

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., δ 7.21–7.31 ppm for aromatic protons, δ 56.60 ppm for methine carbons) .

- Mass spectrometry : HRMS (ESI) validates molecular weights (e.g., [M+H]+ calcd 370.2205, found 370.2209) .

- FT-IR : Identifies functional groups (e.g., sulfoxide S=O stretch at ~1050 cm⁻¹) .

Q. What in vitro models are suitable for initial pharmacological screening?

- Receptor binding assays : μ-opioid receptor affinity studies using radioligand displacement (e.g., IC₅₀ determination) .

- Cellular assays : Inhibition of monoamine reuptake in neuronal cell lines (e.g., serotonin/norepinephrine transporters) .

Q. What physicochemical properties are critical for this compound, and how are they assessed?

Q. How does salt formation impact the compound’s bioavailability?

Hydrochloride salts improve aqueous solubility, facilitating in vitro assays. Stability is assessed via:

- Thermogravimetric analysis (TGA) : Decomposition points.

- X-ray crystallography : Confirms salt formation and crystal packing .

Advanced Research Questions

Q. How can chiral chromatography resolve enantiomers of sulfinyl derivatives?

- Column selection : Lux C4 or A1 columns with polar stationary phases .

- Elution conditions : 20-32% EtOH with DEA/NH₃ modifiers in CO₂ at 40°C, 120-140 bar .

- Detection : UV at 220 nm for sulfinyl chromophores. Enantiomeric excess (ee) >99% is achievable .

Q. What SAR strategies optimize protein-binding affinity in sulfone/sulfoxide derivatives?

- Functional group variation : Compare sulfone (electron-withdrawing) vs. sulfoxide (chiral center) effects on 14-3-3 protein stabilization .

- Docking studies : Use PDB 3G9K for molecular docking to identify key binding residues (e.g., Lys120, Glu137) .

- Binding assays : Surface plasmon resonance (SPR) to quantify KD values .

Q. How do computational tools predict ADME and target affinity?

- SwissADME : Predicts LogP, bioavailability radar, and drug-likeness (e.g., ≤2 violations of Lipinski’s rules) .

- Molecular dynamics (MD) : Simulates ligand-protein interactions over 100 ns trajectories to assess stability .

- Pharmacophore modeling : Identifies essential motifs (e.g., cyclohexylamine core for CNS penetration) .

Q. How are contradictions in biological activity data resolved?

- Assay standardization : Compare receptor binding protocols (e.g., cell line variability, ligand concentrations) .

- Meta-analysis : Pool data from multiple studies (e.g., μ-opioid vs. δ-opioid receptor selectivity) .

- Orthogonal validation : Confirm results using SPR, isothermal titration calorimetry (ITC), or in vivo models .

Q. What methods evaluate 14-3-3 protein interaction stabilization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.